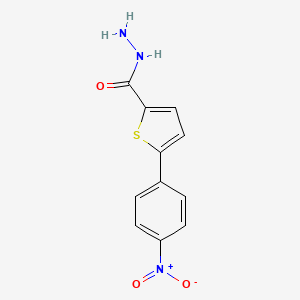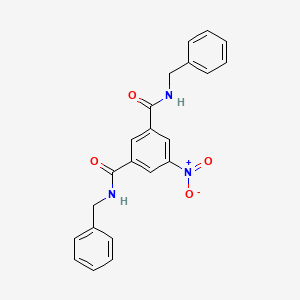
N,N'-dibenzyl-5-nitrobenzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is an organic compound with a complex structure that includes benzyl groups, nitro groups, and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide typically involves the reaction of 5-nitroisophthalic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Reduction: N,N’-dibenzyl-5-aminobenzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitroisophthalic acid and benzylamine.
Applications De Recherche Scientifique
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The benzyl and amide groups can also contribute to the compound’s binding affinity to proteins and enzymes, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide: Similar structure but with dihydroxypropyl groups instead of benzyl groups.
5-Nitroisophthalic acid: The parent compound without the amide and benzyl functionalities.
Uniqueness
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is unique due to its combination of benzyl, nitro, and amide groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
349408-65-7 |
|---|---|
Formule moléculaire |
C22H19N3O4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-N,3-N-dibenzyl-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O4/c26-21(23-14-16-7-3-1-4-8-16)18-11-19(13-20(12-18)25(28)29)22(27)24-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,26)(H,24,27) |
Clé InChI |
XDKANWBDWNKEKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


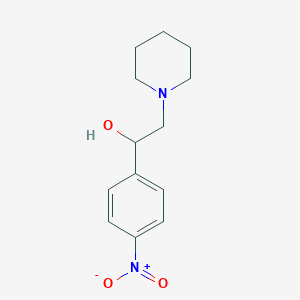
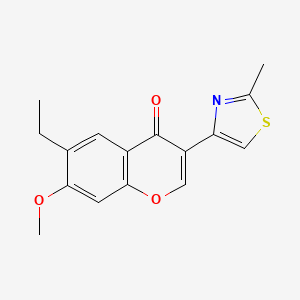
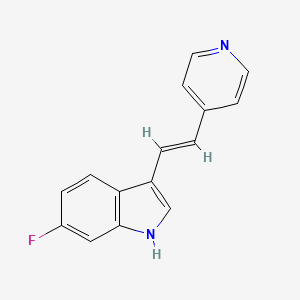
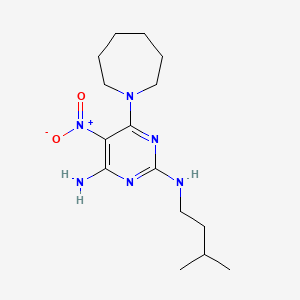
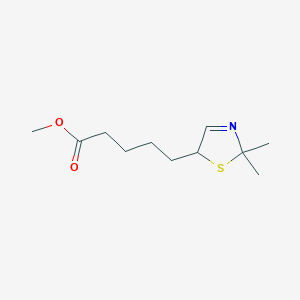
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)
